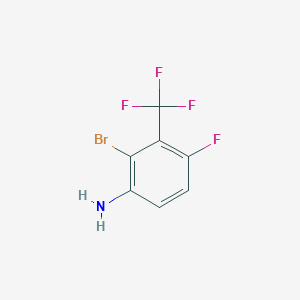

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline

Vue d'ensemble

Description

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is an aromatic compound characterized by the presence of bromine, fluorine, and trifluoromethyl groups attached to an aniline ring. This compound is of significant interest in organic chemistry due to its unique structural features and reactivity, making it a valuable building block in various chemical syntheses and industrial applications .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline typically involves multi-step reactions starting from commercially available precursors. One common method includes the bromination of 4-fluoro-3-(trifluoromethyl)aniline using N-bromosuccinimide (NBS) in the presence of a solvent like dichloromethane .

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the use of catalysts to facilitate the bromination process efficiently .

Analyse Des Réactions Chimiques

Types of Reactions: 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be replaced by other nucleophiles under suitable conditions.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the functional groups.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products: The products formed depend on the specific reaction conditions and reagents used. For instance, nucleophilic substitution can yield various substituted anilines, while oxidation and reduction can lead to different functionalized derivatives .

Applications De Recherche Scientifique

Medicinal Chemistry

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is utilized as a building block in the synthesis of pharmaceutical compounds. Notably, it has been explored for its potential in developing analgesics such as ocfentanil derivatives. The incorporation of fluorinated groups is known to improve pharmacokinetic properties, making these compounds more effective in clinical settings .

Agrochemical Development

The compound serves as a precursor for synthesizing trifluoromethylpyridines, which are integral to many agrochemical formulations. These derivatives exhibit enhanced biological activities due to the unique properties imparted by the trifluoromethyl group . The synthesis of these compounds expands the range of active ingredients available for pest control and crop protection.

Organic Synthesis

In organic chemistry, this compound acts as a versatile building block for creating complex organic molecules. It is particularly useful in synthesizing bicyclic and tricyclic heterocycles such as quinoxalines and phenazines, which are valuable in various chemical applications .

Biochemical Interactions

The compound has been investigated for its interactions with biological systems, specifically regarding its role as an agonist for the sphingosine-1-phosphate receptor. This interaction may influence sphingolipid metabolism and related signaling pathways, potentially affecting cell proliferation and apoptosis .

Case Study: Interaction with Sphingosine-1-Phosphate Receptor

Research indicates that compounds similar to this compound have shown promise in modulating receptor activity, leading to potential therapeutic applications in treating conditions like multiple sclerosis .

Mécanisme D'action

The mechanism by which 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline exerts its effects involves interactions with molecular targets such as enzymes and receptors. The presence of electronegative fluorine and trifluoromethyl groups can influence the compound’s binding affinity and specificity, affecting various biochemical pathways .

Comparaison Avec Des Composés Similaires

- 4-Bromo-3-(trifluoromethyl)aniline

- 2-Bromo-5-(trifluoromethyl)aniline

- 4-Fluoro-3-(trifluoromethyl)aniline

Comparison: Compared to its analogs, 2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is unique due to the specific positioning of the bromine and fluorine atoms, which can significantly influence its reactivity and interaction with other molecules. This distinct arrangement makes it particularly valuable in certain synthetic applications and research contexts .

Activité Biologique

2-Bromo-4-fluoro-3-(trifluoromethyl)aniline is an aromatic amine with significant potential in various biological applications. This compound is characterized by its unique molecular structure, which includes bromine, fluorine, and trifluoromethyl groups attached to a benzene ring. Its molecular formula is C₇H₄BrF₄N, with a molecular weight of approximately 258.01 g/mol. The presence of these substituents enhances its lipophilicity and reactivity, making it a valuable compound in organic synthesis and biological research.

Target of Action

Research indicates that this compound may act as an agonist for the sphingosine-1-phosphate (S1P) receptor, which plays a crucial role in various cellular processes, including cell proliferation, survival, and migration. This interaction can influence sphingolipid metabolism and related signaling pathways.

Biochemical Pathways

The compound's action on the S1P receptor could lead to significant alterations in cellular signaling pathways. For example, it may affect downstream signaling that regulates inflammation and vascular permeability.

Antimicrobial Activity

Studies have shown that compounds similar to this compound exhibit antimicrobial properties. This suggests that the compound may also possess similar activities, making it a candidate for further investigation in the development of antimicrobial agents.

Synthesis of Derivatives

This compound serves as a precursor for various derivatives used in agrochemicals and pharmaceuticals. For instance, it has been utilized in the synthesis of trifluoromethylpyridines and bicyclic heterocycles such as quinoxalines and quinolines, which are essential components in active pharmaceutical ingredients.

Study on Antiproliferative Activity

In a study examining structurally similar compounds, it was found that certain derivatives exhibited potent antiproliferative activity against cancer cell lines such as A549 and HeLa. These compounds demonstrated IC50 values in the nanomolar range, indicating strong potential for therapeutic applications .

| Compound | IC50 (nM) | Cancer Cell Line |

|---|---|---|

| Compound A | 83 | HeLa |

| Compound B | 101 | MDA-MB-231 |

| Compound C | 91 | HT-29 |

This table illustrates the effectiveness of related compounds in inhibiting cancer cell growth.

Pharmacokinetics

The pharmacokinetic properties of this compound are influenced by its physical characteristics. The trifluoromethyl group enhances its membrane permeability, potentially increasing its bioavailability within biological systems.

Environmental Stability

The stability of this compound under various environmental conditions is crucial for its effective use in laboratory settings. It is recommended to store it in a cool, dry place away from strong oxidizing agents to maintain its efficacy over time.

Propriétés

IUPAC Name |

2-bromo-4-fluoro-3-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrF4N/c8-6-4(13)2-1-3(9)5(6)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTPACHMIKOCFFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1N)Br)C(F)(F)F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrF4N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.